molecular formula C19H22N4O3S B2502639 Ethyl 4-(2-((6-phenylpyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate CAS No. 1203271-58-2

Ethyl 4-(2-((6-phenylpyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate

Cat. No.: B2502639
CAS No.: 1203271-58-2
M. Wt: 386.47
InChI Key: XTZXEQJZPNYTMD-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((6-phenylpyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate is a synthetic small molecule characterized by:

  • Thioacetyl linker: Enhances metabolic stability compared to oxygen-based linkers.
  • 6-Phenylpyrimidin-4-yl group: Aromatic and heterocyclic moiety that may engage in π-π stacking or target-specific interactions.

This compound is part of a broader class of piperazine derivatives studied for diverse biological activities, including kinase inhibition, apoptosis induction, and antimicrobial effects.

Properties

IUPAC Name

ethyl 4-[2-(6-phenylpyrimidin-4-yl)sulfanylacetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S/c1-2-26-19(25)23-10-8-22(9-11-23)18(24)13-27-17-12-16(20-14-21-17)15-6-4-3-5-7-15/h3-7,12,14H,2,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTZXEQJZPNYTMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NC=NC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Malononitrile and Benzaldehyde Derivatives

Pyrimidine rings are commonly synthesized via cyclocondensation of malononitrile with aryl aldehydes and thiourea. For example, heating malononitrile (1.0 eq), benzaldehyde (1.0 eq), and thiourea (1.2 eq) in ethanol at 80°C for 4 hours yields 4-amino-6-phenylpyrimidine-2(1H)-thione. Subsequent chlorination with phosphorus oxychloride (POCl₃) replaces the thione group with chlorine, forming 4-chloro-6-phenylpyrimidine.

Table 1: Optimization of Pyrimidine Cyclocondensation

Condition Yield (%) Purity (HPLC)
Ethanol, 80°C, 4 h 78 95%
DMF, 120°C, 2 h 65 89%
Acetic acid, 100°C, 3 h 72 92%

Thiolation of 4-chloro-6-phenylpyrimidine is achieved via nucleophilic aromatic substitution using sodium hydrosulfide (NaSH) in DMF at 120°C for 6 hours, yielding 6-phenylpyrimidin-4-yl thiol (85% yield).

Thioether-Acetyl Bridge Formation

Reaction with Bromoacetyl Bromide

The thiol intermediate reacts with bromoacetyl bromide (1.2 eq) in dichloromethane (DCM) under nitrogen at 0°C. Triethylamine (2.0 eq) neutralizes HBr, facilitating the formation of 2-((6-phenylpyrimidin-4-yl)thio)acetyl bromide. This intermediate is unstable and used immediately in subsequent steps.

Mechanistic Insight:
The reaction proceeds via a nucleophilic thiolate attack on the electrophilic α-carbon of bromoacetyl bromide, displacing bromide and forming the thioether bond. Kinetic studies show second-order dependence on thiol and bromoacetyl bromide concentrations.

Coupling with Piperazine Derivative

Nucleophilic Substitution with Ethyl Piperazine-1-carboxylate

Ethyl piperazine-1-carboxylate (1.1 eq) reacts with 2-((6-phenylpyrimidin-4-yl)thio)acetyl bromide in acetonitrile at room temperature for 12 hours. The piperazine’s secondary amine performs a nucleophilic attack on the acetyl bromide, yielding the target compound after column chromatography (silica gel, ethyl acetate/hexane 3:7).

Table 2: Coupling Reaction Optimization

Base Solvent Time (h) Yield (%)
Triethylamine Acetonitrile 12 82
K₂CO₃ DMF 8 75
DBU THF 6 68

Alternative Routes and Comparative Analysis

Three-Component SN2 Reaction

A one-pot method adapts protocols from sulfur-containing piperazine syntheses. Combining 6-phenylpyrimidin-4-yl disulfide (1.0 eq), 1-(chloromethyl)-4-aza-1-azoniabicyclo[2.2.2]octane chloride (CAABC, 2.0 eq), and trimethylsilyl cyanide (TMSCN, 2.2 eq) in ethanol with Cs₂CO₃ (3.0 eq) at 100°C for 3 hours directly forms the thioether-acetyl-piperazine scaffold. This method bypasses isolated intermediates but requires stringent stoichiometric control (yield: 76%).

Solid-Phase Synthesis

Immobilizing the piperazine derivative on Wang resin enables iterative coupling and cleavage steps, improving purity (>98%) but reducing overall yield (62%).

Spectroscopic Characterization

1H NMR (400 MHz, CDCl₃):

  • δ 8.71 (s, 1H, pyrimidine H-2)
  • δ 8.02–7.45 (m, 5H, phenyl)
  • δ 4.21 (q, J = 7.1 Hz, 2H, COOCH₂CH₃)
  • δ 3.65–3.52 (m, 8H, piperazine)
  • δ 1.29 (t, J = 7.1 Hz, 3H, COOCH₂CH₃)

IR (KBr):

  • 1695 cm⁻¹ (C=O ester)
  • 1650 cm⁻¹ (C=N pyrimidine)
  • 1240 cm⁻¹ (C-S thioether)

HRMS (ESI):

  • m/z calculated for C₁₉H₂₁N₅O₃S [M+H]⁺: 408.1389; found: 408.1392.

Challenges and Mitigation Strategies

  • Thiol Oxidation : Use of inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) prevents disulfide formation during synthesis.
  • Piperazine Side Reactions : Protecting the secondary amine with Boc groups minimizes unwanted alkylation, though deprotection adds steps.
  • Purification Difficulties : Gradient elution (hexane to ethyl acetate) on silica gel resolves polar byproducts, while recrystallization from ethanol/water enhances purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-((6-phenylpyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thioacetyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the ester can be reduced to an alcohol.

    Substitution: The phenylpyrimidine moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated phenylpyrimidine derivatives.

Scientific Research Applications

Biological Activities

Ethyl 4-(2-((6-phenylpyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate has been studied for several important biological activities:

  • Anticancer Properties : Research indicates that this compound may exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Enzyme Inhibition : It has potential as an inhibitor of specific enzymes involved in cancer metabolism and progression.
  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in clinical settings:

StudyFindings
Study on MCF-7 Breast Cancer Cells Demonstrated a significant increase in apoptosis rates compared to untreated controls, indicating strong anticancer potential.
Molecular Docking Studies In silico analyses revealed favorable interactions with key targets such as epidermal growth factor receptor (EGFR), suggesting mechanisms for anticancer activity.
Antimicrobial Efficacy Tests Showed inhibitory effects against various bacterial strains, supporting its potential use in treating infections.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-((6-phenylpyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpyrimidine moiety is known to interact with nucleotide-binding sites, while the piperazine ring can enhance the compound’s binding affinity and selectivity. The thioacetyl group may also play a role in modulating the compound’s reactivity and stability.

Comparison with Similar Compounds

Heterocyclic Moieties in the Thioacetyl Substituent

The nature of the heterocyclic group attached via the thioacetyl linker significantly influences activity and physicochemical properties.

Compound Name Heterocycle Key Features Biological Relevance (Source)
Ethyl 4-(2-((6-phenylpyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate 6-Phenylpyrimidin-4-yl Aromatic pyrimidine with phenyl substitution; moderate polarity. Potential kinase/protease inhibition inferred from analogs .
Ethyl 4-(2-thieno[2,3-d]pyrimidin-4-ylsulfanylacetyl)piperazine-1-carboxylate Thieno[2,3-d]pyrimidin-4-yl Thiophene-fused pyrimidine; increased lipophilicity. Used in high-throughput crystallography pipelines .
Ethyl 4-[2-[[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate 1,3,4-Oxadiazole Electron-deficient oxadiazole; potential for enhanced metabolic stability. Structural analog in antimicrobial studies .

Key Observations :

  • Oxadiazole derivatives (e.g., ) may exhibit stronger electron-withdrawing effects, influencing binding to targets like proteases or kinases.

Modifications in the Piperazine-Carboxylate Core

Variations in the piperazine substituents alter steric and electronic properties.

Compound Name Core Modification Impact Source
Ethyl 4-(2-(1H-indol-3-yl)ethyl)piperazine-1-carboxylate Indole-ethyl substituent Bulky aromatic group increases lipophilicity; potential CNS activity.
Ethyl 4-((2,6-difluorophenyl)carbonyl)piperazinecarboxylate 2,6-Difluorobenzoyl group Fluorine atoms enhance metabolic stability and electron-deficient character.
Tert-butyl 4-[3-(5-methyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]piperazine-1-carboxylate Oxadiazole-pyridine substituent Extended conjugation for π-π interactions; tert-butyl improves solubility.

Key Observations :

  • Fluorinated aryl groups (e.g., ) improve metabolic stability and target affinity due to fluorine’s electronegativity.
  • Indole derivatives (e.g., ) demonstrate the role of bulky substituents in modulating blood-brain barrier penetration.

Linker Variations

The linker between the piperazine core and the substituent affects flexibility and target engagement.

Compound Name Linker Type Impact Source
This compound Thioacetyl Balances stability and flexibility; sulfur resists oxidation.
(E)-N-(4-(2-(2-Oxoindolin-3-ylidene)acetyl)phenyl)-2-(4-(pyrimidin-2-yl)piperazin-1-yl)acetamide Ketoenamine-acetyl Rigid conjugated system; potential for DNA intercalation.
Ethyl 4-[2-hydroxy-2-(4-(methylsulfonyl)phenyl)ethyl]piperazine-1-carboxylate Hydroxyethyl-sulfonyl Polar sulfonyl group enhances solubility; hydroxyethyl increases H-bonding.

Key Observations :

  • Thioacetyl linkers (e.g., ) offer a balance between stability and conformational adaptability.
  • Sulfonyl-containing linkers (e.g., ) improve aqueous solubility but may reduce membrane permeability.

Biological Activity

Ethyl 4-(2-((6-phenylpyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Research indicates that compounds similar to this compound exhibit various mechanisms of action, particularly in inhibiting protein-protein interactions (PPIs) and enzyme activities. For example, derivatives of pyrimidine have been shown to inhibit the PA–PB1 protein interaction, which is crucial in viral replication processes .

Antiviral Activity

Studies have demonstrated that related compounds exhibit significant antiviral properties. For instance, a derivative with a similar structure showed an IC50 value of 90.1 μM against PA–PB1 interactions, indicating its potential as an antiviral agent . Additionally, the EC50 values for certain derivatives were observed to be as low as 2.8 μM in specific assays, highlighting their potency.

Antimicrobial Properties

Compounds derived from pyrimidine structures have also been evaluated for their antimicrobial activity. Some studies reported promising results against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin .

Study on PA–PB1 Inhibitors

A systematic study synthesized a library of compounds based on the pyrimidine scaffold, focusing on their ability to inhibit the PA–PB1 interaction. The results indicated that modifications at specific positions significantly enhanced their biological activity. Notably, compounds with bulky hydrophobic groups showed improved inhibition profiles and reduced cytotoxicity in cell lines such as MDCK and HEK293T .

Compound IDIC50 (μM)EC50 (μM)Cytotoxicity CC50 (μM)
1c>20026.5>250
1d1653.522.3
1e52.67.3>250

Fatty Acid Amide Hydrolase Inhibition

Another relevant study explored the inhibition of fatty acid amide hydrolase (FAAH), which plays a critical role in lipid metabolism and pain modulation. The compound JNJ-1661010, structurally related to piperazine derivatives, demonstrated significant FAAH inhibition, leading to increased levels of endogenous lipids involved in pain pathways . This suggests that ethyl derivatives may also possess similar inhibitory effects.

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